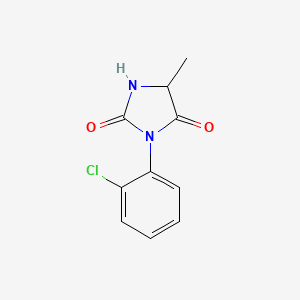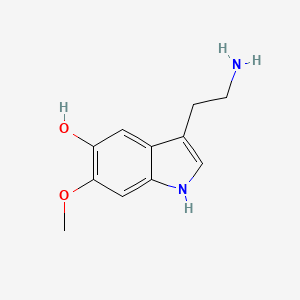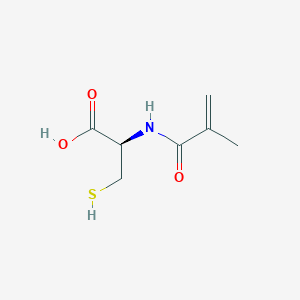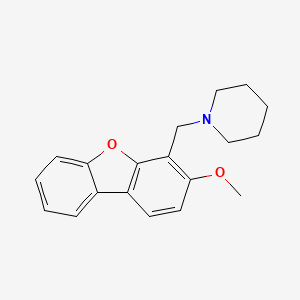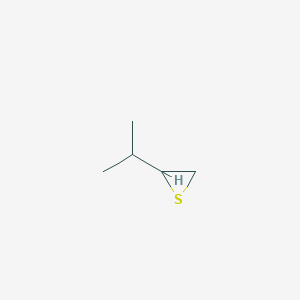
2-(Propan-2-yl)thiirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiirane, 2-(1-methylethyl)-, also known as 2-isopropylthiirane, is a sulfur-containing heterocyclic compound. It is characterized by a three-membered ring structure consisting of two carbon atoms and one sulfur atom. This compound is notable for its high reactivity due to the ring strain inherent in its structure. Thiirane derivatives are found in various natural sources, including plants like garlic and onions, and have been studied for their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiirane, 2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent, such as urea-choline chloride. This method yields thiiranes with high diastereoselectivity . Another method involves the reaction of α-haloketones with O,O-diethyl hydrogen phosphorodithioate and alumina-supported sodium borohydride under microwave irradiation .
Industrial Production Methods
Industrial production of thiirane, 2-(1-methylethyl)- typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Thiirane, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of thiiranes can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiiranes to thiols or thioethers.
Substitution: Nucleophilic substitution reactions often occur at the less substituted carbon atom due to steric hindrance.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers. These products are valuable intermediates in the synthesis of more complex sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Thiirane, 2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Mecanismo De Acción
The mechanism of action of thiirane, 2-(1-methylethyl)- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and other proteins. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Comparación Con Compuestos Similares
Similar Compounds
Thiirane: The parent compound with no substituents.
Methyl thiirane: A thiirane derivative with a methyl group.
2,3-Dimethylthiirane: A thiirane derivative with two methyl groups.
2-Isopropylthiirane: The compound , with an isopropyl group.
Uniqueness
Thiirane, 2-(1-methylethyl)- is unique due to the presence of the isopropyl group, which influences its reactivity and biological activity. The steric hindrance provided by the isopropyl group affects the regioselectivity of nucleophilic substitution reactions, making it distinct from other thiirane derivatives .
Propiedades
Número CAS |
51822-61-8 |
|---|---|
Fórmula molecular |
C5H10S |
Peso molecular |
102.20 g/mol |
Nombre IUPAC |
2-propan-2-ylthiirane |
InChI |
InChI=1S/C5H10S/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3 |
Clave InChI |
KJCWDNAAEQCJMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


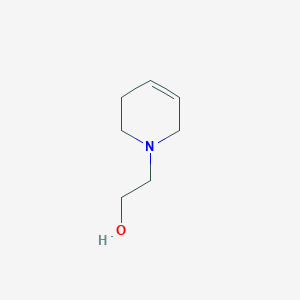
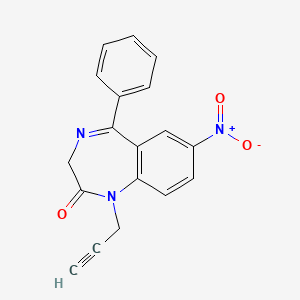
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
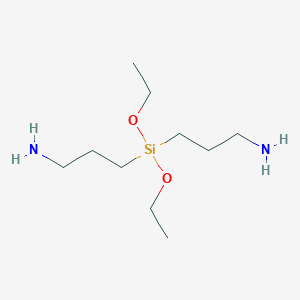

![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
